molecular formula C11H14N2O B13047822 (3R)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile

(3R)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile

Cat. No.: B13047822
M. Wt: 190.24 g/mol
InChI Key: XPZNHIGQIVWLBN-SNVBAGLBSA-N
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Description

(3R)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile is an organic compound with a complex structure that includes an amino group, a methoxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable aromatic precursor, such as 3-methoxy-2-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with a suitable reagent like hydroxylamine hydrochloride, followed by dehydration.

    Amination: The nitrile intermediate undergoes amination using reagents such as ammonia or an amine source under controlled conditions to introduce the amino group.

    Chiral Resolution: The final step involves chiral resolution to obtain the (3R)-enantiomer of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are common.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3R)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile: The enantiomer of the compound with different stereochemistry.

    3-Amino-3-(3-methoxyphenyl)propanenitrile: Lacks the methyl group on the aromatic ring.

    3-Amino-3-(2-methylphenyl)propanenitrile: Lacks the methoxy group on the aromatic ring.

Uniqueness

(3R)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile is unique due to its specific stereochemistry and the presence of both methoxy and methyl groups on the aromatic ring

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(3R)-3-amino-3-(3-methoxy-2-methylphenyl)propanenitrile

InChI

InChI=1S/C11H14N2O/c1-8-9(10(13)6-7-12)4-3-5-11(8)14-2/h3-5,10H,6,13H2,1-2H3/t10-/m1/s1

InChI Key

XPZNHIGQIVWLBN-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=CC=C1OC)[C@@H](CC#N)N

Canonical SMILES

CC1=C(C=CC=C1OC)C(CC#N)N

Origin of Product

United States

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